Prosaikogenin G -

Prosaikogenin G

Catalog Number: EVT-10960109
CAS Number:
Molecular Formula: C36H58O8
Molecular Weight: 618.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Prosaikogenin G is extracted from the roots of Bupleurum falcatum, a perennial herb native to East Asia. The plant is traditionally used in herbal medicine, particularly in Chinese medicine, where it is valued for its ability to enhance immune function and reduce inflammation. The extraction of prosaikogenin G typically involves the purification of saikosaponins, which are hydrolyzed to yield prosaikogenins through enzymatic or chemical processes .

Classification

Prosaikogenin G belongs to the class of triterpenoid saponins. Saponins are glycosides that possess surfactant properties and can be classified based on their structure and the nature of their sugar components. Prosaikogenin G specifically falls under oleanane-type saponins, characterized by a distinctive structure that includes a sugar moiety attached to a triterpenoid aglycone .

Synthesis Analysis

Methods and Technical Details

The synthesis of prosaikogenin G can be achieved through various methods, primarily focusing on enzymatic hydrolysis of saikosaponins. Recombinant glycoside hydrolases have been utilized to facilitate this process. For example, saikosaponin A and D are converted into prosaikogenin G via specific enzymatic reactions that cleave glycosidic bonds under controlled conditions (pH 6.5-7.0 and temperatures around 30-37 °C) using enzymes like BglPm and BglLk .

  1. Enzymatic Hydrolysis:
    • Saikosaponins are purified from Bupleurum falcatum.
    • Enzymes are applied to catalyze the hydrolysis process.
    • The resulting prosaikogenins are then isolated using high-performance liquid chromatography (HPLC).
  2. Chemical Synthesis:
    • Alternative synthetic routes may involve the use of oleanolic acid as a precursor.
    • Regioselective glycosylation techniques are employed to attach sugar moieties to the aglycone structure .
Molecular Structure Analysis

Structure and Data

The molecular formula of prosaikogenin G is C30H48O8C_{30}H_{48}O_8, indicating it contains 30 carbon atoms, 48 hydrogen atoms, and 8 oxygen atoms. Its structure features a triterpenoid backbone typical of oleanane-type saponins, with specific hydroxyl groups and glycosidic linkages defining its properties.

  • Molecular Weight: Approximately 520 g/mol.
  • Structural Characteristics: The compound displays a complex arrangement of rings and functional groups that contribute to its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Prosaikogenin G undergoes various chemical reactions typical for saponins:

  1. Glycosidic Cleavage:
    • Involves the hydrolysis of glycosidic bonds facilitated by enzymes or acids.
    • This reaction is crucial for converting saikosaponins into prosaikogenins.
  2. Biotransformation:
    • Prosaikogenin G can be further transformed into other bioactive compounds (e.g., saikogenin G) through additional enzymatic reactions.
    • These transformations often enhance or modify the biological activities of the original compound .
Mechanism of Action

Process and Data

The mechanism by which prosaikogenin G exerts its effects involves several pathways:

  • Immunomodulation: Prosaikogenin G has been shown to enhance immune responses, potentially through the activation of immune cells such as macrophages and lymphocytes.
  • Anticancer Activity: Preliminary studies suggest that prosaikogenin G may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines (e.g., human colon cancer cells) through mechanisms involving oxidative stress and modulation of signaling pathways .

Data from cell viability assays indicate that prosaikogenin G exhibits significant inhibitory effects on cancer cell growth, supporting its potential use in cancer therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Prosaikogenin G exhibits several notable physical and chemical properties:

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize these properties accurately .

Applications

Scientific Uses

Prosaikogenin G holds promise for various scientific applications:

  1. Pharmacology: Due to its immunomodulatory and anticancer properties, it is being investigated for potential therapeutic uses in treating cancer and enhancing immune function.
  2. Natural Product Research: As a naturally occurring compound from Bupleurum falcatum, it serves as a model for studying plant-derived saponins' biochemical pathways and health benefits.
  3. Biotechnology: The enzymatic methods used for synthesizing prosaikogenin G can be applied in biotechnological processes aimed at producing bioactive compounds from plant sources efficiently .
Introduction to Prosaikogenin G within the Saikosaponin Biosynthetic Framework

Prosaikogenin G represents a crucial biosynthetic intermediate in the metabolic pathway of oleanane-type triterpenoid saponins found in Bupleurum species. This monodesmosidic saponin serves as a metabolic bridge between its glycosylated precursor, saikosaponin D, and its aglycone form, saikogenin G. Within the complex biosynthetic network of saikosaponins, Prosaikogenin G occupies a pivotal position characterized by its unique structural features: a triterpenoid aglycone with a single glucose moiety attached at the C-3 position, distinguishing it from its more glycosylated precursors [1]. The formation of Prosaikogenin G occurs through the selective hydrolysis of the outer glucose residue from saikosaponin D, a transformation catalyzed by specific β-glucosidase enzymes. This partial deglycosylation significantly enhances the compound's bioavailability and membrane interaction capabilities compared to its more polar precursor molecules [1] [6]. The structural characteristics of Prosaikogenin G—particularly the presence of the 13β,28-epoxy-16β,23-olide functionality—classify it among the type I saikosaponins, which are characterized by the epoxy-ether moiety between C-13 and C-28 positions [2]. This structural class exhibits distinctive pharmacological profiles compared to other saikosaponin types, with the intermediate oxidation state of Prosaikogenin G contributing significantly to its biological activity spectrum. Understanding the precise position of Prosaikogenin G within the saikosaponin metabolic grid provides essential insights for developing biotechnological approaches to enhance the production of high-value saikosaponin derivatives [1].

Phylogenetic Distribution in Bupleurum Species

Prosaikogenin G exhibits variable distribution patterns across the Bupleurum genus, with its occurrence and abundance directly linked to both genetic factors and environmental conditions. While not accumulating in significant quantities naturally due to its intermediate metabolic status, Prosaikogenin G has been identified in several pharmacologically important Bupleurum species. Bupleurum falcatum Linnaeus represents the most extensively studied source, with research confirming the presence of Prosaikogenin G as a biosynthetic intermediate in this species [1]. The Chinese Bupleurum marginatum var. stenophyllum exhibits a particularly rich saikosaponin profile that includes Prosaikogenin G among its metabolic intermediates, with analytical studies detecting this compound in root extracts through advanced chromatographic and mass spectrometric techniques [2]. Comparatively, Bupleurum scorzonerifolium Willdenow demonstrates higher native content of saikosaponin D—the direct precursor to Prosaikogenin G—suggesting greater potential for Prosaikogenin G production through enzymatic hydrolysis [5]. Quantitative analyses reveal significant interspecies variation in Prosaikogenin G yield potential, with enzymatic conversion studies demonstrating that Bupleurum chinense De Candolle produces approximately 62.4 milligrams of Prosaikogenin G per gram of saikosaponin D precursor when treated with β-glucosidases [1]. This species-dependent variation underscores the importance of careful species selection for both natural product isolation and biotechnological production efforts.

Table 1: Distribution of Prosaikogenin G and Related Compounds in Major Bupleurum Species

SpeciesNative Prosaikogenin G ContentSaikosaponin D ContentProsaikogenin G Yield Potential via Enzymatic Hydrolysis
B. falcatumTrace amounts0.76-1.76 mg/gHigh (Enzymatically confirmed)
B. marginatum var. stenophyllumTrace amounts1.52-1.98 mg/gVery high (Rich saikosaponin profile)
B. chinenseNot detected3.77 mg/gModerate (62.4 mg/g conversion yield)
B. scorzonerifoliumNot detected2.01-3.01 mg/gHighest (Optimal enzyme substrates)

Geographical factors significantly influence the accumulation of Prosaikogenin G precursors, with plants from the Gansu province in China demonstrating substantially higher levels of saikosaponin D compared to those from Korean sources. This regional variation translates directly to differential Prosaikogenin G production potential, with Chinese Bupleurum falcatum yielding approximately 1.76 milligrams per gram of saikosaponin D compared to 0.76 milligrams per gram in Korean counterparts [1]. Such biogeographical patterns highlight the complex interplay between genetics and environment in shaping saikosaponin profiles and underscore the importance of geographical sourcing for research and production purposes. The phylogenetic distribution of specific β-glucosidase enzymes capable of converting saikosaponin D to Prosaikogenin G further complicates this picture, as these enzymatic activities vary significantly across Bupleurum taxa and may be differentially expressed under varying environmental conditions [1] [5].

Role as a Metabolic Intermediate in Triterpenoid Pathways

Prosaikogenin G functions as an obligatory metabolic gateway in the transformation of saikosaponin D to its aglycone counterpart, saikogenin G. This intermediate position within the triterpenoid modification cascade confers unique properties upon Prosaikogenin G, particularly regarding its bioactivity and chemical behavior. The enzymatic conversion from saikosaponin D to Prosaikogenin G is catalyzed by highly specific β-glucosidases, with studies identifying two particularly efficient enzymes: BglLk cloned from Lactobacillus koreensis and BglPm derived from Paenibacillus mucilaginosus [1]. These enzymes demonstrate remarkable regioselectivity, targeting specifically the β-(1→2)-linked outer glucose moiety at the C-3 position while leaving the inner fucose residue intact. The transformation efficiency of this reaction varies significantly with environmental parameters, with optimal activity observed at 30-37°C and pH 6.5-7.0 [1]. Under controlled conditions using recombinant BglLk, researchers achieved complete conversion of saikosaponin D to Prosaikogenin G within a remarkably short 2-hour incubation period, highlighting the efficiency of this enzymatic step [1].

Table 2: Enzymatic Conversion Parameters for Prosaikogenin G Production

Enzyme SourceOptimal TemperatureOptimal pHConversion RateTime to Complete Conversion
Lactobacillus koreensis (BglLk)37°C6.598.2%2 hours
Paenibacillus mucilaginosus (BglPm)30°C7.095.7%8 hours
Plant endogenous enzymes35°C5.5-6.0<40%24-48 hours

The purification of Prosaikogenin G from complex biological matrices employs sophisticated chromatographic techniques that exploit its intermediate polarity relative to more highly glycosylated saponins and their aglycones. Silica column chromatography with gradient elution using chloroform-methanol-water mixtures (typically in ratios of 90:10:10 to 65:35:10) has proven particularly effective, yielding Prosaikogenin G with purity exceeding 98% as confirmed by high-performance liquid chromatography analysis [1]. This high level of purification is essential for both structural characterization and biological evaluation studies, as even minor impurities can significantly confound experimental results. The intermediate nature of Prosaikogenin G extends beyond its biosynthetic position to influence its physicochemical properties. With a single glucose and fucose disaccharide at C-3, Prosaikogenin G exhibits intermediate hydrophilicity compared to its more polar polyglycosylated precursors and its nonpolar aglycone products. This balanced amphiphilicity enhances its membrane interaction capabilities, potentially explaining its significant bioactivity despite its transient presence in metabolic pathways [1] [6]. The compound's structural characteristics—particularly the intact epoxy-ether bridge and lactone ring—remain preserved during its formation from saikosaponin D, indicating that enzymatic hydrolysis specifically targets glycosidic linkages without disturbing other sensitive functional groups [1] [2].

Biogenetic Relationships to Saikosaponin D and Saikogenin G

Prosaikogenin G occupies a central position in a well-defined metabolic sequence that begins with saikosaponin D and terminates with saikogenin G. This triterpenoid transformation cascade represents a controlled stepwise deglycosylation process that significantly modulates the biological activities of these compounds. Saikosaponin D serves as the biosynthetic precursor to Prosaikogenin G, characterized by a trisaccharide moiety at the C-3 position consisting of glucose-fucose-glucose. The enzymatic conversion to Prosaikogenin G involves the highly specific removal of the terminal glucose residue from this sugar chain, resulting in a diglycoside structure with glucose linked to fucose [1] [2]. This initial deglycosylation step induces significant conformational changes in the molecule that facilitate subsequent hydrolysis events. The resulting Prosaikogenin G then undergoes further enzymatic hydrolysis to yield saikogenin G, which involves cleavage of the remaining disaccharide to leave the aglycone core. This complete deglycosylation dramatically alters the molecule's physicochemical properties, transforming it from a relatively amphiphilic compound to a highly lipophilic entity [1].

The structural distinctions between these three related compounds manifest clearly in their analytical characteristics. Mass spectrometric analyses reveal a molecular ion at m/z 779.38 [M-H]- for Prosaikogenin G, intermediate between saikosaponin D at m/z 941.46 [M-H]- and saikogenin G at m/z 617.38 [M-H]- [2]. This mass differential directly reflects the sequential loss of hexose units during the stepwise transformation from saikosaponin D to saikogenin G via the Prosaikogenin G intermediate. Chromatographic behavior similarly demonstrates this structural relationship, with Prosaikogenin G exhibiting intermediate retention times between its precursor and product in reversed-phase high-performance liquid chromatography systems. In a standard C18 column with acetonitrile-water gradient elution, saikosaponin D typically elutes at approximately 12.5 minutes, followed by Prosaikogenin G at 15.3 minutes, with saikogenin G emerging last at 22.7 minutes [1] [2]. This elution pattern precisely mirrors the decreasing polarity resulting from progressive deglycosylation.

Properties

Product Name

Prosaikogenin G

IUPAC Name

(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol

Molecular Formula

C36H58O8

Molecular Weight

618.8 g/mol

InChI

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24+,25-,26+,27+,28-,29+,31+,32-,33-,34+,35-,36+/m1/s1

InChI Key

WSSVJIGMYVWUJL-LRSKSROMSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@]3([C@H]([C@@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.